molecular formula C7H14O2 B1293826 tert-Butyl propionate CAS No. 20487-40-5

tert-Butyl propionate

Cat. No. B1293826
Key on ui cas rn: 20487-40-5
M. Wt: 130.18 g/mol
InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N
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Patent
US05422379

Procedure details

972-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)4 :tert-butyl propanoate (28) was prepared (45%), as a spongy white solid, from 324-acid 27 (5.40 g, 146 μmol), amine 2 (20.00 g, 48.1 mmol), DCC (9.91 g, 48.1 mmol), 1-HBT (6.50 g, 48.1 mmol), and DMF (250 mL) via Procedure A: 10.87 g; mp 138°-142 ° C.; 1H NMR δ1.39 (s, CH3, 8748H), 1.93-2.17 (m, CH2, 5808H); 13C NMR δ28.0 (CH3), 29.5 (CH2CH2, 57.4 (4°CNH), 80.4 (CMe3), 170.4 (CO2), 172.6 (CONH); IR 3310 (NH), 1730 (ester C=O), 1645 (amide C=O), 1155 ester C--O) cm-1. Anal. Calcd for C8745H15064N484O 2432 :C, 63.31; H, 9.15; N, 4.09. Found: C, 63.47; H, 9.31; N, 4.04.
[Compound]
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
9.91 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].C1CCC(N=C=N[CH:15]2[CH2:20][CH2:19]CCC2)CC1.[C:21](=O)=O.C(O)[C@H](O)[C@H]1OC(=O)C(O)=C1O>CN(C=O)C>[C:1]([O:5][C:20]([CH3:19])([CH3:15])[CH3:21])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
amine
Quantity
20 g
Type
reactant
Smiles
Step Four
Name
Quantity
9.91 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Seven
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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